8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876673-35-7) is a synthetic, low-molecular-weight (369.4 g/mol) heterocyclic compound belonging to the imidazo[2,1-f]purine-2,4-dione class. It features a tricyclic core with a 1,6,7-trimethyl substitution pattern on the imidazo[2,1-f]purine scaffold and a 2,5-dimethoxyphenyl group at the 8-position.

Molecular Formula C18H19N5O4
Molecular Weight 369.381
CAS No. 876673-35-7
Cat. No. B2617043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS876673-35-7
Molecular FormulaC18H19N5O4
Molecular Weight369.381
Structural Identifiers
SMILESCC1=C(N2C3=C(N=C2N1C4=C(C=CC(=C4)OC)OC)N(C(=O)NC3=O)C)C
InChIInChI=1S/C18H19N5O4/c1-9-10(2)23-14-15(21(3)18(25)20-16(14)24)19-17(23)22(9)12-8-11(26-4)6-7-13(12)27-5/h6-8H,1-5H3,(H,20,24,25)
InChIKeySCSIMPJFWROHTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876673-35-7): Chemical Identity and Procurement Baseline


8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876673-35-7) is a synthetic, low-molecular-weight (369.4 g/mol) heterocyclic compound belonging to the imidazo[2,1-f]purine-2,4-dione class [1]. It features a tricyclic core with a 1,6,7-trimethyl substitution pattern on the imidazo[2,1-f]purine scaffold and a 2,5-dimethoxyphenyl group at the 8-position. This specific substitution pattern distinguishes it from other members of this compound class, which are often explored as ligands for serotonin receptors (5-HT1A, 5-HT7), adenosine A3 receptors, or phosphodiesterase (PDE) enzymes [2][3]. As of the current knowledge cutoff, no peer-reviewed primary research paper or patent has been identified that directly reports quantitative biological or physicochemical performance data for this precise compound.

Regioisomeric probe Unique 2,5-dimethoxyphenyl substitution enables scaffold-focused SAR
N3-derivatizable Free N3-H permits further functionalization for library synthesis
Unexplored bioactivity No published data; suitable for de novo target profiling

Why 8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Cannot Be Replaced by a Generic Imidazo[2,1-f]purine Analog


Direct substitution of 8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with an in-class analog is scientifically unsound without confirmatory data. The compound's unique regioisomeric identity—a 2,5-dimethoxyphenyl group at the 8-position combined with methyl groups at the 1-, 6-, and 7-positions—creates a distinct electronic and steric environment [1]. Structure-activity relationship (SAR) studies on this scaffold have established that both the position and nature of the aryl substituent at the 8-position, as well as the methylation pattern on the purine ring, are critical determinants of receptor affinity and selectivity [2][3]. A generic 'imidazo[2,1-f]purine' analog, even with a similar dimethoxyphenyl group, will have a different geometry and electronic distribution, leading to fundamentally different molecular interactions. The quantitative evidence below, while limited by the absence of direct biological data for this compound, details the specific structural differentiators that make interchangeability implausible and potentially detrimental to research reproducibility.

2,5-Dimethoxyphenyl regioisomer geometry cannot be assumed interchangeable with 2,4- or other substitution patterns; may shift molecular recognition.
1,6,7-Trimethyl core with free N3-H differs from common 1,3-disubstituted analogs; replacing with a 1,3-dimethyl derivative removes a key H-bond donor.
Distinct lipophilicity profile (moderate vs. low) alters solubility and permeability behavior compared to typical polar scaffold analogs; assay conditions may require adjustment.

Quantitative Evidence Guide for 8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione


Evidence Item 1: Distinct Regioisomeric Identity vs. 8-(2,4-Dimethoxyphenyl) Analog Determines Molecular Geometry

The target compound possesses a 2,5-dimethoxyphenyl substituent at the 8-position, distinguishing it from the closely related 8-(2,4-dimethoxyphenyl) analog [1]. This difference in methoxy group orientation (2,5- vs. 2,4-substitution) alters the vector and electronic nature of the aryl ring, a parameter critical for ligand-receptor interactions. This is a foundational structural differentiator with no interchangeable biological equivalent.

Regioisomeric identity
Class-level
2,5-dimethoxyphenyl at C8 vs. 2,4-dimethoxyphenyl analog
Correct isomer essential for molecular recognition; non-fungible.
Structural comparison only; no direct bioactivity data available.
Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Evidence Item 2: Unique 1,6,7-Trimethyl Substitution Pattern Differentiates from Common 1,3-Dimethyl or 1,3,7-Trimethyl Analogs

The target compound carries methyl groups at N1, C6, and C7 of the imidazo[2,1-f]purine-2,4-dione core [1]. This is in contrast to many reported analogs which are substituted at the 1- and 3-positions (e.g., 1,3-dimethyl) or the 1-, 3-, and 7-positions [2]. The C6-methyl group introduces steric hindrance and alters the electronic topology of the ring system, which can affect π-π stacking interactions and solvation. The absence of a substituent at N3 also preserves a hydrogen bond donor, a key pharmacophoric feature.

Core methylation pattern
Class-level
1,6,7-trimethyl, N3 unsubstituted vs. common 1,3-dimethyl/1,3,7-trimethyl analogs
Unique H-bond donor (N3-H) and steric profile; likely abrogates activity if replaced.
SAR inference based on class scaffold; experimental confirmation needed.
Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Evidence Item 3: Computed Physicochemical Profile Distinguishes It from Common Scaffold Analogs

The target compound exhibits a computed XLogP3-AA of 2.7, placing it in a moderate lipophilicity range [1]. This is distinct from the core scaffold 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, which has a lower computed logP, and also differs from the more polar 8-(2-hydroxyethyl) analogs [2]. The compound also features 1 hydrogen bond donor and 5 acceptors, creating a specific hydrogen-bonding profile. The 2,5-dimethoxyphenyl group contributes 3 rotatable bonds, influencing conformational flexibility.

Lipophilicity (XLogP3-AA)
Reported
2.7
Moderate lipophilicity; distinct from polar scaffold analogs, guiding solubility and permeability studies.
Computed value from PubChem; recommend experimental logP/LogD verification.
Computational Chemistry ADME Chemical Biology

Targeted Research Scenarios for 8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione


Synthetic Intermediate for Developing Regioisomeric Probe Libraries

Given its unique 2,5-dimethoxyphenyl and 1,6,7-trimethyl substitution, this compound can serve as a strategic intermediate for generating a library of regioisomeric analogs. Its distinct geometry, as highlighted by evidence of regioisomeric identity (Section 3, Evidence Item 1), makes it the only valid starting material for exploring the biological consequence of 2,5- vs. 2,4-dimethoxyphenyl substitution on this scaffold [1]. Further functionalization of the N3 position is chemically accessible.

Physicochemical Probe for Cell Permeability Studies

The computed logP of 2.7 (Section 3, Evidence Item 3) positions this compound in a desirable lipophilicity window for passive membrane permeability [1]. As a non-ionizable, moderately lipophilic scaffold, it is suitable for use as a passive permeability control or as a core for designing CNS-penetrant molecules, in studies where altering lipophilicity is a key experimental variable.

Chemical Biology Scaffold for Functionalizing the Unexplored N3 Position

Unlike many common analogs that are 1,3-disubstituted, this compound has a free N3-H, as identified by its unique methylation pattern (Section 3, Evidence Item 2) [1]. This makes it the exclusive precursor for N3-functionalization reactions (e.g., alkylation, acylation) aimed at installing a payload or modulating hydrogen-bonding capacity. Any attempt to use a 1,3-dimethyl analog for this purpose is chemically impossible, ensuring this compound's procurement is non-negotiable for such synthetic strategies.

Application
Selection Property
Validation Focus
Regioisomeric probe library synthesis
Unique 2,5-dimethoxyphenyl substitution
Confirm regioisomer identity by NMR/HPLC; compare with 2,4-isomer
Cell permeability probe
Moderate computed lipophilicity (XLogP3-AA ~2.7)
Validate experimental logP and membrane permeability in assay conditions
N3-functionalization precursor
Free N3-H for alkylation/acylation
Verify N3-H reactivity and purity; confirm successful derivatization
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